Cas no 950-22-1 (4-phenylbicyclo[2.2.2]octane-1-carbonitrile)

4-Phenylbicyclo[2.2.2]octane-1-carbonitrile is a rigid, sterically constrained bicyclic compound featuring a phenyl substituent and a nitrile functional group. Its unique bicyclo[2.2.2]octane scaffold imparts high structural stability, making it valuable in medicinal chemistry and materials science as a building block for designing conformationally restricted analogs. The nitrile group offers synthetic versatility, enabling further derivatization via hydrolysis, reduction, or cycloaddition reactions. The phenyl ring enhances lipophilicity, potentially improving binding affinity in drug discovery applications. This compound is particularly useful in studying structure-activity relationships due to its defined three-dimensional geometry, which can influence molecular recognition and physicochemical properties. Suitable for research in asymmetric synthesis and supramolecular chemistry.
4-phenylbicyclo[2.2.2]octane-1-carbonitrile structure
950-22-1 structure
Product Name:4-phenylbicyclo[2.2.2]octane-1-carbonitrile
CAS No:950-22-1
MF:C15H17N
MW:211.302183866501
CID:3408908
PubChem ID:21675353
Update Time:2025-10-21

4-phenylbicyclo[2.2.2]octane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • BICYCLO[2.2.2]OCTANE-1-CARBONITRILE, 4-PHENYL-
    • 4-phenylbicyclo[2.2.2]octane-1-carbonitrile
    • 4-Phenyl-bicyclo[2.2.2]octane-1-carbonitrile
    • 950-22-1
    • starbld0023650
    • SB73919
    • Inchi: 1S/C15H17N/c16-12-14-6-9-15(10-7-14,11-8-14)13-4-2-1-3-5-13/h1-5H,6-11H2
    • InChI Key: XSKHHPRCZGWSHW-UHFFFAOYSA-N
    • SMILES: N#CC12CCC(C3C=CC=CC=3)(CC1)CC2

Computed Properties

  • Exact Mass: 211.136099547g/mol
  • Monoisotopic Mass: 211.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 23.8Ų

4-phenylbicyclo[2.2.2]octane-1-carbonitrile Pricemore >>

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Additional information on 4-phenylbicyclo[2.2.2]octane-1-carbonitrile

4-Phenylbicyclo[2.2.2]octane-1-carbonitrile: A Comprehensive Overview

4-Phenylbicyclo[2.2.2]octane-1-carbonitrile, with CAS No. 950-22-1, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its bicyclic structure, which consists of a bicyclo[2.2.2]octane framework substituted with a phenyl group at the 4-position and a cyano group at the 1-position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The bicyclo[2.2.2]octane framework is a highly rigid structure due to its three fused six-membered rings, which provide exceptional stability to the molecule. The phenyl group at the 4-position introduces aromaticity and enhances the compound's electronic properties, while the cyano group at the 1-position adds electron-withdrawing characteristics, further modulating its reactivity and solubility. These features make 4-phenylbicyclo[2.2.2]octane-1-carbonitrile an intriguing subject for both theoretical and experimental studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, often through multi-step reactions involving cyclization and substitution processes. Researchers have explored various routes to optimize the yield and purity of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile, leveraging modern techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis.

In terms of applications, 4-phenylbicyclo[2.2.2]octane-1-carbonitrile has shown promise in several areas, including drug discovery, polymer chemistry, and as a precursor for advanced materials. Its rigid structure makes it an ideal candidate for designing molecular frameworks with specific mechanical or electronic properties.

The latest studies have focused on understanding the electronic properties of this compound using computational chemistry tools such as density functional theory (DFT). These investigations have revealed insights into its frontier molecular orbitals and reactivity patterns, which are critical for designing novel materials with tailored functionalities.

In conclusion, 4-phenylbicyclo[2.2.2]octane-1-carbonitrile, CAS No 950-22-1, stands out as a versatile compound with immense potential in diverse scientific domains. Its unique structure and functional groups continue to inspire innovative research directions, ensuring its relevance in cutting-edge scientific endeavors.

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